Ab-chminaca metabolite M4 is a metabolite of the synthetic cannabinoid (SC) AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide). [, , , , ] It is a product of the metabolic breakdown of AB-CHMINACA in the human body and serves as a biomarker for detecting AB-CHMINACA consumption in biological samples like urine, blood, and hair. [, , , , , ] Its presence in these matrices aids researchers in understanding the consumption patterns and metabolic pathways of AB-CHMINACA. [, , , , , ]
AB-CHMINACA metabolite M4 is a significant metabolite of the synthetic cannabinoid AB-CHMINACA, which is known for its potent agonistic effects on the cannabinoid receptors. This compound is classified as a synthetic cannabinoid and has gained attention due to its presence in various herbal products and its implications in substance abuse and toxicology.
AB-CHMINACA was first synthesized in 2014 and has been identified in various biological matrices, including urine, blood, and hair. The metabolite M4 specifically is a product of the metabolic processes that occur in the body after the administration of AB-CHMINACA. Its identification is crucial for forensic toxicology and drug testing.
AB-CHMINACA metabolite M4 falls under the category of synthetic cannabinoids, which are compounds designed to mimic the effects of tetrahydrocannabinol, the active constituent of cannabis. It is structurally categorized as an indazole carboxamide derivative, which contributes to its binding affinity for cannabinoid receptors.
The synthesis of AB-CHMINACA metabolite M4 generally involves chemical reactions that modify the parent compound, AB-CHMINACA. The metabolic pathways include hydroxylation and conjugation processes that occur primarily in the liver. These reactions can be analyzed through various techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), which allows for precise identification and quantification of metabolites in biological samples.
The synthesis can be characterized by the following steps:
The molecular formula of AB-CHMINACA metabolite M4 is with a molecular weight of approximately 262.30 g/mol. Its structure can be represented using various notations:
The structural characteristics indicate that AB-CHMINACA metabolite M4 possesses a cyclohexylmethyl group attached to an indazole core, contributing to its biological activity.
AB-CHMINACA metabolite M4 undergoes several chemical reactions during its metabolic pathway:
These reactions can be monitored using chromatographic techniques followed by mass spectrometry, allowing for detailed profiling of metabolites in biological samples.
AB-CHMINACA metabolite M4 acts primarily as an agonist at cannabinoid receptors CB1 and CB2. The mechanism involves binding to these receptors, mimicking endogenous cannabinoids and eliciting physiological responses such as analgesia and altered perception.
Research indicates that synthetic cannabinoids like AB-CHMINACA exhibit higher potency compared to natural cannabinoids due to their structural modifications that enhance receptor affinity .
The physical properties of AB-CHMINACA metabolite M4 include:
Key chemical properties include:
Relevant analyses often involve determining stability under various conditions and reactivity with other chemicals.
AB-CHMINACA metabolite M4 has several scientific uses:
This compound's significance lies not only in its pharmacological effects but also in its role in understanding the broader implications of synthetic cannabinoid use and abuse patterns in society .
Synthetic cannabinoids (SCs) originated in the 1980s–1990s as research tools for studying the endocannabinoid system. Designed to probe cannabinoid receptor function, compounds like CP 55,940 and WIN 55,212-2 laid the foundation for later SCs [4]. By the early 2000s, clandestine laboratories began repurposing these molecules—notably JWH-018—as "legal highs" in products marketed as herbal incense (e.g., Spice, K2). These products circumvented drug laws through labels stating "not for human consumption" [1]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented an exponential rise in SC variants, with >207 identified between 2008 and 2020 [1]. This diversification aimed to evade regulatory controls while enhancing psychoactive potency. AB-CHMINACA, first detected around 2014, exemplifies this trend as a third-generation indazole-carboxamide SC [2] [5].
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) belongs to the indazole-carboxamide class of SCs, characterized by three core regions:
Table 1: Structural Comparison of AB-CHMINACA and Metabolite M4
Feature | AB-CHMINACA | Metabolite M4 |
---|---|---|
Core Structure | Indazole-3-carboxamide | Indazole-3-carboxylic acid |
Amino Acid Moiety | Valine-derived AB group | Hydrolyzed to amine and carboxylic acid |
CHM Tail | Unmodified cyclohexylmethyl | Unmodified |
Molecular Formula | C₂₀H₂₈N₄O₂ | C₁₅H₁₈N₂O₂ (predicted) |
Key Modification | Intact amide bond | Amide hydrolysis |
Metabolite M4 arises from hydrolytic cleavage of the carboxamide bond linking the indazole core to the valine moiety, yielding an indazole-3-carboxylic acid derivative [3] [7]. This transformation significantly alters polarity and receptor binding kinetics.
AB-CHMINACA exhibits high-affinity agonism at cannabinoid receptors CB1 (Ki = 0.78 nM) and CB2 (Ki = 0.45 nM), with ~16-fold greater potency than Δ9-THC [2] [4]. Its activation of CB1 triggers:
Metabolic pathways involve cytochrome P450 (CYP)-mediated transformations:
Table 2: Metabolic Reactions of AB-CHMINACA
Metabolic Reaction | Enzyme System | Key Metabolites |
---|---|---|
Amide bond hydrolysis | Carboxylesterases | M4 (indazole-3-carboxylic acid) |
Hydroxylation of CHM tail | CYP2C19, CYP3A4 | Mono-/dihydroxylated M4 |
Oxidative defluorination* | CYP450 | Alcohol derivatives |
Note: Defluorination applies to fluorinated analogs like 5F-AB-CHMINACA [3] [7].
M4 is pharmacologically inactive at cannabinoid receptors due to loss of the critical valinamide moiety required for receptor binding [7]. However, it serves as a reliable biomarker for detecting AB-CHMINACA exposure.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9